4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloromethyl-pyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The pyridine ring can participate in redox reactions, leading to the formation of different oxidation states.
Substitution reactions: The carboxylic acid group can be converted into esters, amides, or other derivatives through substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Esters and amides: Formed through reactions with alcohols and amines, respectively.
Oxidized derivatives: Formed through oxidation reactions, leading to compounds with higher oxidation states.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide
Uniqueness
4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-2-12-3-5(6)7(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSICWMROFADKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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